1,8-Naphthalic anhydride

Description

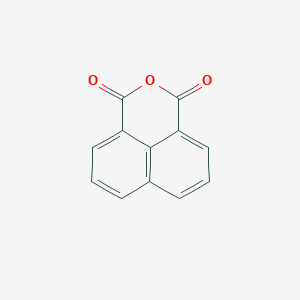

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSMWKLPSNHDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026505 | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline] | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

272 °C, 272 degree C (open cup) | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000041 [mmHg] | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light tan crystalline solid, Needles in alcohol | |

CAS No. |

81-84-5, 34314-32-4 | |

| Record name | Naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenedicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RS852X55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273-274 °C | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Mechanisms of 1,8 Naphthalic Anhydride

Advanced Synthesis Routes to 1,8-Naphthalic Anhydride (B1165640)

The synthesis of 1,8-naphthalic anhydride, a key intermediate for various dyes and functional materials, is primarily achieved through several strategic pathways. These methods are designed to ensure high yield and purity, leveraging precursors like acenaphthene (B1664957) and naphthalene-1,8-dicarboxylic acid.

The oxidation of acenaphthene is a prominent industrial method for producing this compound. wikipedia.orgzhuoerchem.com This process can be carried out in either the vapor phase or the liquid phase.

In the vapor-phase oxidation , acenaphthene is oxidized with air at temperatures ranging from 330-450 °C. nih.gov This reaction is typically catalyzed by unsupported or supported vanadium oxide catalysts. nih.govgoogle.com The yield of this compound from this method can be as high as 95-116% by weight. nih.gov

The liquid-phase oxidation offers an alternative route. It involves the reaction of acenaphthene, either molten or dissolved in an alkanoic acid solvent, with oxygen or air. nih.gov This process is conducted at temperatures between 70-200 °C in the presence of catalysts such as manganese resinate, manganese stearate, or cobalt salts, often with a bromide promoter. nih.govmdpi.com The addition of an aliphatic anhydride can accelerate the oxidation. nih.gov Another variation of liquid-phase oxidation uses chromic acid in aqueous sulfuric acid or acetic acid. nih.gov A post-oxidation step using hydrogen peroxide or an alkali hypochlorite (B82951) can be beneficial for the crude product. nih.gov

The proposed mechanism for the aerobic oxidation often involves the generation of radical species that attack the benzylic positions of acenaphthene, leading to the formation of intermediates that are further oxidized to the stable anhydride ring system. mdpi.com

Table 1: Comparison of Aerobic Oxidation Methods for this compound Synthesis

| Parameter | Vapor-Phase Oxidation | Liquid-Phase Oxidation |

| Reactant | Acenaphthene | Acenaphthene |

| Oxidant | Air | Oxygen/Air or Chromic Acid |

| Temperature | 330–450 °C nih.gov | 70–200 °C nih.gov |

| Catalyst | Vanadium oxide (supported or unsupported) nih.govgoogle.com | Mn or Co salts (e.g., resinate, stearate) with bromide promoter nih.govmdpi.com |

| Solvent | None (gas phase) | Alkanoic acid (e.g., acetic acid) or aqueous acid nih.gov |

| Reported Yield | 95–116 wt % nih.gov | Not specified |

A common and straightforward laboratory synthesis of this compound involves the dehydration of naphthalene-1,8-dicarboxylic acid. evitachem.com This is typically achieved by heating the dicarboxylic acid to temperatures between 150°C and 200°C, which causes the intramolecular elimination of a water molecule to form the stable five-membered anhydride ring. evitachem.com

Interestingly, naphthalene-1,8-dicarboxylic acid can spontaneously cyclize to form the anhydride in an acidic aqueous solution. rsc.orgresearchgate.net The equilibrium between the diacid and the anhydride is pH-dependent. rsc.orgresearchgate.net Ab initio studies suggest a reaction pathway involving a transition state where an intramolecular proton transfer is concerted with the alignment of the carboxylic acid oxygen towards the other carbonyl carbon, followed by dehydration. rsc.orgresearchgate.net

Halogenated derivatives of this compound are crucial intermediates for synthesizing a wide array of naphthalimide dyes and fluorescent probes. wikipedia.orgcapes.gov.br

The direct halogenation of this compound or its alkali metal salt is an effective method for producing 4-halogeno derivatives. For instance, reacting an aqueous solution of sodium naphthalate with chlorine or bromine gas yields 4-chloro- or 4-bromo-1,8-naphthalic anhydride, respectively. This reaction is typically conducted at temperatures between 0°C and 100°C, with an optimized range of 20–40°C, leading to yields of 85–92%. The use of alkali metal hypohalogenites or bromochloride are also reported as effective halogenating agents. google.com

Achieving regioselectivity at the 4-position is critical during the halogenation of the naphthalic system. The reaction conditions, particularly the pH of the medium, play a pivotal role. Halogenation in an alkaline medium (pH > 10) favors the formation of the 4-bromo isomer, whereas carrying out the reaction in an acidic medium tends to produce the 3-bromo derivative. google.com Maintaining a pH above 10 helps to avoid isomerization and ensures high regioselectivity for the 4-position. Some procedures specify an optimal pH range of 7.2 to 7.8 for bromination using NaBr/NaOCl. google.com

Table 2: Halogenation of this compound

| Parameter | Value/Condition | Reference(s) |

| Product | 4-Chloro- or 4-Bromo-1,8-naphthalic anhydride | |

| Halogen Source | Cl₂ or Br₂ gas, Alkali metal hypohalogenite | google.com |

| Temperature | 0–100°C (optimized at 20–40°C) | |

| Solvent | Aqueous alkali solution | |

| pH for 4-substitution | > 10 | |

| Yield | 85–92% |

A multi-step synthesis starting from acenaphthene provides access to amino and acetyl-substituted naphthalic anhydrides, which are important precursors for specialized dyes and functional materials. clausiuspress.com

This pathway typically involves the following sequence:

Nitration: Acenaphthene is first nitrated, often using concentrated nitric acid in acetic acid at 50–60°C, to produce 4-nitroacenaphthene. This step shows a preference for the 4-nitro isomer. Alternatively, nitration can be performed directly on this compound using a nitrating mixture (e.g., HNO₃/H₂SO₄) to yield 3-nitro-1,8-naphthalic anhydride or 4-nitro-1,8-naphthalic anhydride depending on the conditions. mdpi.commdpi.com

Oxidation: The resulting nitroacenaphthene (B13971515) is then oxidized to form the corresponding nitro-1,8-naphthalic anhydride. A common oxidizing agent for this step is potassium dichromate (K₂Cr₂O₇) or sodium dichromate in glacial acetic acid at temperatures around 100–120°C. This step converts the ethylene (B1197577) bridge of acenaphthene into the anhydride moiety, yielding compounds like 4-nitro-1,8-naphthalic anhydride with yields of 65–70%.

Reduction: The nitro group of the naphthalic anhydride derivative is subsequently reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation with a Pd/C catalyst under a hydrogen atmosphere, which can achieve high conversion rates (e.g., 98% to 4-amino-1,8-naphthalic anhydride). Another common reducing agent is stannous chloride (SnCl₂) in an acidic medium.

Acetylation: The final acetylation of the amino group is a standard procedure, typically carried out using acetic anhydride in a solvent like pyridine (B92270) at elevated temperatures (e.g., 80°C) to yield the acetylated product.

Nitration-Reduction-Acetylation Pathways

Nitration of Acenaphthene

The synthesis of substituted this compound derivatives often commences with the nitration of acenaphthene. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or glacial acetic acid, to generate the nitronium ion (NO₂⁺) as the active electrophile. The reaction conditions, including temperature and the ratio of reagents, are critical for achieving high yields and controlling the regioselectivity of the nitration.

In a common procedure, acenaphthene is treated with concentrated nitric acid in glacial acetic acid at a controlled temperature, typically between 50 and 60°C. This process primarily yields 4-nitroacenaphthene. One study optimized the nitration reaction by slowly adding a 1:1 mixture of nitric acid and glacial acetic acid to a solution of acenaphthene in glacial acetic acid, achieving a yield of up to 92.16%. clausiuspress.com

The mechanism of nitration involves the attack of the electrophilic nitronium ion on the electron-rich aromatic ring of acenaphthene. The naphthalene (B1677914) system's π-electrons act as a nucleophile, forming a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or Wheland intermediate. acs.org Subsequent deprotonation by a weak base, such as water or the acetate (B1210297) ion, restores the aromaticity of the ring, resulting in the formation of nitroacenaphthene. The substitution pattern is influenced by the electronic properties of the acenaphthene nucleus, with the 4- and 5-positions being particularly susceptible to nitration. cdnsciencepub.com

Oxidation to Nitro-Naphthalic Anhydride

Following nitration, the resulting nitroacenaphthene is subjected to an oxidation reaction to form the corresponding nitro-1,8-naphthalic anhydride. This transformation involves the oxidative cleavage of the five-membered ring of the acenaphthene core. A variety of oxidizing agents can be employed for this purpose, with chromium-based reagents being particularly common.

Potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in glacial acetic acid is a frequently used system for this oxidation. The reaction is typically conducted at elevated temperatures, in the range of 100–120°C. For instance, 4-nitroacenaphthene is oxidized to 4-nitro-1,8-naphthalic anhydride under these conditions. Optimization of this step, including factors like the amount of oxidant and reflux time, has been shown to yield up to 59.49% of the desired product. clausiuspress.com

The mechanism of this oxidation is complex. While detailed mechanistic studies are not extensively reported in the provided context, it is understood that the strong oxidizing agent attacks the benzylic carbons of the acenaphthene ring, leading to the formation of an intermediate, acenaphthenequinone (B41937). researchgate.nettandfonline.com Further oxidation of the acenaphthenequinone results in the cleavage of the carbon-carbon bond of the five-membered ring, ultimately forming the dicarboxylic acid, which readily dehydrates to the stable this compound ring system. nih.gov The presence of both manganese and cobalt bromides as catalysts can influence the product distribution, with manganese-based catalysts favoring the formation of naphthalic anhydride. researchgate.net Photochemical oxidation of acenaphthenequinone in the presence of oxygen has also been shown to produce this compound, suggesting a mechanism involving an excited quinone-oxygen intermediate. dtic.mil

Reduction to Amino Derivatives

The nitro group of the nitro-1,8-naphthalic anhydride can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of functionalized naphthalimide derivatives. nih.gov This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metal salts in acidic media.

Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like acetonitrile (B52724) under a hydrogen atmosphere is an efficient method, achieving high conversion rates (e.g., 98%) to the corresponding 4-amino-1,8-naphthalic anhydride. Another common method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid and ethanol (B145695). clausiuspress.com This method has been optimized to achieve yields as high as 77.47%. clausiuspress.com Other reducing agents, such as sodium dithionite (B78146) in aqueous ethanol, have also been successfully employed for the reduction of 3-nitronaphthalimide to 3-aminonaphthalimide. nuph.edu.ua

The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron transfers. In the case of metal-based reductions, the metal acts as the electron donor. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The specific intermediates can vary depending on the reducing agent and reaction conditions.

| Reaction Step | Reagents and Conditions | Product | Reported Yield |

| Nitration of Acenaphthene | Concentrated HNO₃ in acetic acid, 50-60°C | 4-Nitroacenaphthene | Up to 92.16% clausiuspress.com |

| Oxidation | K₂Cr₂O₇ in glacial acetic acid, 100-120°C | 4-Nitro-1,8-naphthalic anhydride | Up to 59.49% clausiuspress.com |

| Reduction | Pd/C, H₂ (1 atm), acetonitrile, 72 h | 4-Amino-1,8-naphthalic anhydride | 98% conversion |

| Reduction | SnCl₂·2H₂O, HCl/ethanol | 4-Amino-1,8-naphthalic anhydride | Up to 77.47% clausiuspress.com |

Direct Acylation Strategies

Direct acylation of the this compound ring offers a more direct route to acylated derivatives, avoiding the multi-step nitration-reduction-acylation sequence. However, the electron-deficient nature of the naphthalic anhydride ring presents challenges for traditional electrophilic substitution reactions.

Friedel-Crafts Acylation Considerations

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. byjus.com The reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com Despite the deactivating effect of the anhydride functionality, Friedel-Crafts acylation of this compound can be achieved, albeit with certain limitations.

The reaction of this compound with acetyl chloride and AlCl₃ at 120°C has been shown to introduce an acetyl group at the 4-position. However, the yields are generally low, in the range of 30-40%, due to the electron-withdrawing nature of the anhydride ring, which makes it less reactive towards electrophilic attack. Highly deactivated aromatic compounds are generally poor substrates for Friedel-Crafts reactions. sigmaaldrich.comucalgary.ca Furthermore, the use of strong Lewis acids can lead to complexation with the substrate and potential side reactions. byjus.com

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) provides a powerful alternative for the regioselective functionalization of aromatic compounds. This strategy utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a nucleophilic site for subsequent reaction with an electrophile.

In the case of this compound, lithiation with lithium diisopropylamide (LDA) at low temperatures (-78°C), followed by quenching with an electrophile like acetyl chloride, allows for the selective functionalization at the 4-position. This method has been reported to be highly efficient, with yields around 70%. However, the successful implementation of DoM requires stringent anhydrous conditions and precise temperature control to prevent side reactions. This approach has also been applied to other naphthalene systems, such as 1,8-naphthalene diamide, where mono- and dianion species can be generated and trapped with various electrophiles to yield 2- and 2,7-substituted products. nih.gov

| Method | Advantages | Limitations | Reported Yield |

| Friedel-Crafts Acylation | Single-step synthesis | Low efficiency for electron-deficient rings, competing side reactions | 30-40% |

| Directed Ortho-Metalation | High regioselectivity, efficient | Requires anhydrous conditions, precise temperature control | 70% |

One-Pot Synthetic Protocols for Substituted Derivatives

The development of one-pot synthetic protocols, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. Several one-pot procedures have been developed for the synthesis of substituted this compound derivatives.

A notable example is the reliable one-pot synthesis of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride from commercially available this compound. mdpi.com This protocol involves the sequential nitration and selective bromination in sulfuric acid at room temperature. mdpi.com The reaction is highly controllable, with the degree of bromination dependent on the equivalents of the brominating reagent used. mdpi.com This method has been successfully applied on a multigram scale. mdpi.com Similarly, a one-pot synthesis of 3,4-dibromo-6-nitro-1,8-naphthalic anhydride has been reported, achieving a high yield. researchgate.net

These one-pot syntheses streamline the preparation of valuable building blocks for naphthalimide chemistry, providing efficient access to polysubstituted derivatives that can be further functionalized. mdpi.comresearchgate.net

Nitration and Selective Bromination

The functionalization of this compound through nitration and bromination serves as a critical gateway to a wide array of valuable derivatives. mdpi.com Research has established reliable protocols for these reactions, often performed in a one-pot synthesis, which is both efficient and scalable. mdpi.comresearchgate.net

Nitration of this compound is commonly achieved using a nitrating agent like sodium nitrate (B79036) in concentrated sulfuric acid at room temperature. mdpi.commdpi.com This reaction proceeds smoothly, allowing for the synthesis of 3-nitro-1,8-naphthalic anhydride in high yields, typically around 84%, after recrystallization. mdpi.commdpi.comresearchgate.net

Following nitration, selective bromination can be performed in the same reaction vessel. mdpi.com The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is an effective method for this step. mdpi.comresearchgate.net This one-pot approach, combining nitration and subsequent bromination, has been shown to be highly efficient, yielding the target product in impressive yields of up to 90%. mdpi.com This is a significant improvement over the 77% total yield observed when the reactions are carried out in two separate steps. mdpi.comresearchgate.net These synthetic routes provide powerful building blocks for naphthalimide chemistry. mdpi.comresearchgate.net

Table 1: Summary of One-Pot Nitration and Bromination of this compound

| Step | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | Sodium Nitrate, conc. Sulfuric Acid | Room Temperature | 3-Nitro-1,8-naphthalic anhydride | 84% | mdpi.commdpi.com |

| Bromination | N-Bromosuccinimide (NBS), conc. Sulfuric Acid | Room Temperature | 3-Bromo-6-nitro-1,8-naphthalic anhydride | 94% (gram scale) | researchgate.net |

| One-Pot Nitration & Dibromination | 1. Sodium Nitrate 2. NBS (2.2 eq.) | Room Temperature | 3,4-Dibromo-6-nitro-1,8-naphthalic anhydride | 90% | mdpi.com |

Control of Substitution Patterns

The ability to control the substitution patterns on the this compound core is paramount for tuning the optoelectronic properties of its derivatives. mdpi.com The introduction of various substituents, whether electron-donating or electron-withdrawing, at different positions allows for precise modification of the final compound's characteristics. mdpi.com Halogenated derivatives, in particular, are key precursors for further functionalization. mdpi.comresearchgate.net

Bromination has been identified as a more selective process than chlorination for halogenating this compound. mdpi.comresearchgate.net The substitution pattern can be carefully controlled by manipulating reaction parameters such as the solvent, temperature, reaction time, and the equivalents of the brominating agent used. mdpi.comresearchgate.net This control allows for the targeted synthesis of tribromo or tetrabromo derivatives as needed. mdpi.comresearchgate.net For instance, using 1.1 equivalents of a brominating agent can selectively produce a monobrominated product, while increasing the equivalents can lead to polybrominated compounds. mdpi.com This strategic control over substitution is fundamental for developing new materials and building blocks in naphthalimide chemistry. mdpi.commdpi.com

Mechanistic Investigations of this compound Reactions

Nucleophilic Attack and Tetrahedral Intermediate Formation

The core reactivity of this compound is characterized by its susceptibility to nucleophilic attack at the carbonyl carbons. evitachem.comevitachem.com This reaction is a fundamental step in the synthesis of a vast range of derivatives, such as amides and esters, from nucleophiles like amines and alcohols. evitachem.com The mechanism initiates with the lone pair of the nucleophile attacking the electrophilic carbonyl carbon of the anhydride. evitachem.comevitachem.com

This initial attack leads to the formation of a transient tetrahedral intermediate. evitachem.comevitachem.com This intermediate is a key species in the reaction pathway. evitachem.com Depending on the specific reaction conditions, this tetrahedral intermediate can collapse, leading to the formation of a new bond and the final product. evitachem.comevitachem.com In some cases, this process involves the elimination of a water molecule to form stable cyclic structures like imides. evitachem.com The formation of such intermediates is a common feature in nucleophilic acyl substitution reactions. evitachem.com In reactions with amines, this can involve a zwitterionic tetrahedral intermediate which may decompose spontaneously or with the assistance of a second amine molecule. acs.org

Hydrolysis Mechanisms of 1,8-Naphthalic Acid Derivatives

The hydrolysis of derivatives of 1,8-naphthalic acid, the dicarboxylic acid corresponding to the anhydride, has been a subject of detailed mechanistic study. researchgate.netrsc.org The pH of the solution significantly affects the kinetics of the hydrolysis of this compound. researchgate.netrsc.org Below pH 6.0, the decomposition kinetics are complex, with the reaction proceeding through equilibria involving both doubly and triply protonated forms of the acid. researchgate.netrsc.org

A key finding in the study of 1,8-naphthalic acid derivative hydrolysis is the highly efficient intramolecular nucleophilic catalysis by a neighboring carboxyl group. researchgate.netrsc.orglookchem.com This phenomenon is particularly evident in the hydrolysis of alkyl monoesters of 1,8-naphthalic acid. researchgate.netrsc.org The proximity of the peri-positioned carboxyl group to the ester function facilitates an intramolecular attack, significantly accelerating the hydrolysis rate. researchgate.netrsc.org The release of steric strain associated with the peri-substituents is a fundamental factor contributing to this special reactivity. researchgate.netrsc.org This intramolecular catalysis represents a powerful mechanism that distinguishes the reactivity of 1,8-naphthalic acid systems from that of other dicarboxylic acids where the acidic groups are more distant. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-6-nitro-1,8-naphthalic anhydride |

| 3,4-Dibromo-6-nitro-1,8-naphthalic anhydride |

| 3-Nitro-1,8-naphthalic anhydride |

| 4-Nitro-1,8-naphthalic anhydride |

| Acenaphthene |

| Acetic acid |

| Acetone carbonyl oxide |

| Acetyl chloride |

| Alcohols |

| Alkyl nitrites |

| Amines |

| N-Bromosuccinimide (NBS) |

| Benzene |

| Chlorobenzene |

| Cyclohexane (B81311) |

| Dichloromethane |

| Diphenylamine |

| Ethanol |

| Methanol (B129727) |

| N-Methyl-N-nitroso-p-toluenesulfonamide (MNTS) |

| Naphthalene-1,8-dicarboxylic acid |

| Naphthalene-2,3-dicarboxylic acid |

| Naphthalene-2,3-dicarboxylic anhydride |

| Nitric acid |

| Pentane |

| Phenyl acid glutarate |

| Phenyl acid succinate |

| Sodium nitrate |

| Sulfuric acid |

| Tetrahydrofuran (B95107) |

| Toluene |

Influence of Steric Strain Relief

The reactivity and stability of molecules are significantly influenced by steric strain. In the context of this compound, the relief of this strain is a potent driving force in certain reactions. The peri-positions (1 and 8) on the naphthalene nucleus force the two carboxylic acid groups into close proximity in the parent dicarboxylic acid. This proximity results in considerable steric and electrostatic repulsion.

The formation of the anhydride ring from naphthalene-1,8-dicarboxylic acid is a classic example of this principle. The cyclization process is highly favorable as it alleviates the strain associated with the two adjacent carboxyl groups, leading to a more stable five-membered anhydride ring. rsc.org

This concept is further illustrated in the hydrolysis of monoesters of 1,8-naphthalic acid. For instance, the hydrolysis of the 2',2',2'-trifluoroethyl monoester of 1,8-naphthalic acid proceeds through the intermediate formation of this compound. kaimosi.com The rate constant for the formation of the anhydride is approximately 2500 times faster than its subsequent hydrolysis. kaimosi.com The remarkably high rate of this intramolecular catalysis is attributed to several factors, with the relief of steric strain being a crucial component. The release of torsional strain, which includes the redistribution of electrons due to a decrease in steric hindrance to resonance, is a significant contributor to the high rate of monoester decomposition. kaimosi.com

The following table summarizes the comparative decomposition rates, highlighting the role of steric strain relief.

| Compound | Relative Decomposition Rate | Key Factor |

| 2',2',2'-Trifluoroethyl monoester of 1,8-naphthalic acid | High (Spontaneous) | Relief of torsional strain and steric hindrance upon anhydride formation. kaimosi.com |

| Isopropyl monoester of naphthalic acid | 10,000 times slower | Less efficient relief of strain compared to the trifluoroethyl ester. kaimosi.com |

Cycloaddition Reactions

This compound and its derivatives serve as substrates in various cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. These reactions expand the structural diversity of naphthalimide-based compounds, which are valuable in materials science and medicinal chemistry.

One of the key applications is in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction." For example, 1,8-naphthalimide (B145957) can be alkylated with a terminal alkyne, such as 4-bromo-1-butyne, to introduce an alkyne functionality. rsc.org This N-alkynyl derivative can then readily undergo a 1,3-dipolar cycloaddition with various substituted azides. rsc.orgnih.gov This reaction, often catalyzed by cuprous iodide (CuI), efficiently yields 1,8-naphthalimide derivatives linked to a 1,2,3-triazole ring. rsc.orgnih.gov

Bioorthogonal cycloaddition reactions have also been explored. Probes designed from 1,8-naphthalimide derivatives can react with strained cyclooctynes to form pyrazole, a reaction that can restore fluorescence for imaging purposes in biological systems. rsc.org

Under appropriate conditions, this compound itself can participate in cycloaddition reactions with alkenes or alkynes, although the derivatives are more commonly used to achieve specific functionalities and reaction efficiencies. evitachem.com

The table below outlines a typical cycloaddition reaction sequence starting from a this compound derivative.

| Step | Reactants | Product | Reaction Type |

| 1 | 1,8-Naphthalimide, 4-bromo-1-butyne, K₂CO₃ | N-(4-butynyl)-1,8-naphthalimide | Alkylation |

| 2 | N-(4-butynyl)-1,8-naphthalimide, Aryl azide, CuI | 1,8-Naphthalimide-1,2,3-triazole conjugate | 1,3-Dipolar Cycloaddition rsc.org |

Oxidation and Reduction Pathways

Oxidation Pathways

The primary and industrially significant method for synthesizing this compound is through the oxidation of acenaphthene. wikipedia.org This process can be carried out using various oxidizing agents and conditions, in both liquid and gas phases.

Liquid-Phase Oxidation: A common laboratory and industrial method involves the oxidation of acenaphthene with chromium(VI) compounds, such as sodium dichromate (Na₂Cr₂O₇), in a solvent like glacial acetic acid. nih.govgoogle.com Other liquid-phase methods employ molecular oxygen in the presence of catalysts like cobalt(II) or manganese(II) acetate in propionic acid. mdpi.com The addition of bromides can accelerate this catalytic reaction. mdpi.com

Gas-Phase Oxidation: For large-scale production, the vapor-phase air oxidation of acenaphthene is employed. nih.gov This process is conducted at high temperatures (typically 330-450 °C) over a fixed-bed catalyst, most commonly based on vanadium pentoxide (V₂O₅) supported on an inert material. google.comnih.gov

The following table summarizes various oxidation methods for producing this compound from acenaphthene.

| Oxidizing Agent/System | Phase | Catalyst/Solvent | Yield | Reference(s) |

| Sodium Dichromate (Na₂Cr₂O₇) | Liquid | Glacial Acetic Acid | 80% | nih.gov |

| Molecular Oxygen (O₂) | Liquid | Cobalt (II) acetate, Manganese (II) acetate, NaBr | 79% | mdpi.comprepchem.com |

| Air | Gas (Vapor) | Vanadium Pentoxide (V₂O₅) on an inert support | ~95-116% (wt) | google.comnih.gov |

| Chromic Acid | Liquid | Sulfuric Acid or Acetic Acid | N/A | nih.gov |

Reduction Pathways

This compound and its derivatives can undergo reduction at different sites, leading to a variety of products.

Reduction of the Anhydride Ring: The reduction of the anhydride functional group itself typically requires strong reducing agents. The reaction of this compound with lithium aluminum hydride (LiAlH₄) in refluxing tetrahydrofuran (THF) can yield 1,8-bis(hydroxymethyl)naphthalene. psu.edu Interestingly, under prolonged reaction times, an unexpected benzonorcaradiene derivative can also be formed as a result of a complex rearrangement. psu.edu

Reduction of Substituents: More commonly, reduction reactions are performed on substituted this compound derivatives, particularly nitro derivatives. The nitro group, typically introduced at the 3- or 4-position of the naphthalene ring system, can be readily reduced to an amino group. This transformation is a key step in the synthesis of many functional dyes and fluorescent probes. clausiuspress.com Common reducing agents for this purpose include sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. clausiuspress.comnuph.edu.ua For example, 3-nitro-1,8-naphthalimide is reduced to 3-amino-1,8-naphthalimide, a versatile intermediate for further functionalization. nuph.edu.uamdpi.com

Derivatization Strategies and Functionalization of 1,8 Naphthalic Anhydride

Synthesis of Naphthalimide Derivatives

The conversion of 1,8-naphthalic anhydride (B1165640) to its corresponding naphthalimide is a fundamental and widely utilized transformation. This is typically achieved by reacting the anhydride with an amine, which displaces the oxygen atom in the anhydride ring with a nitrogen atom, significantly enhancing the molecule's reactivity for further modifications. rsc.org

Reaction with Primary and Secondary Amines

The synthesis of N-substituted naphthalimides is most commonly accomplished through the direct condensation of 1,8-naphthalic anhydride with primary or secondary amines. rsc.orguctm.edu This reaction is often carried out by heating the reactants in a suitable solvent, such as ethanol (B145695), dimethylformamide (DMF), or a mixture of N-methylpyrrolidone (NMP) and acetic acid. rsc.orgmdpi.comacs.org For instance, the reaction of this compound with N,N-dimethylethylenediamine in DMF at elevated temperatures yields the corresponding N-[2-(dimethylamino)ethyl]-naphthalimide. acs.org Similarly, reacting 3-nitro-1,8-naphthalic anhydride with 2-ethylhexylamine (B116587) in a mixture of NMP and acetic acid at 120°C produces N-(2-ethylhexyl)-3-nitro-1,8-naphthalimide. mdpi.com

The nature of the amine and the substituents on the naphthalic anhydride ring can influence the reaction conditions and the properties of the resulting naphthalimide. Aromatic amines readily react with this compound and its halo-substituted derivatives to form N-aryl naphthalimides. rsc.org For example, 4-chloro-1,8-naphthalic anhydride can be refluxed with 4-aminobenzoate (B8803810) in solvents like 1,4-dioxane (B91453) or 2-methoxyethanol (B45455) to produce the corresponding 4-chloro-N-aryl derivative. rsc.org Furthermore, cyclic secondary amines such as morpholine, piperidine, and pyrrolidine (B122466) can be condensed with 4-halogenated 1,8-naphthalic anhydrides to yield 4-amino-substituted derivatives. capes.gov.br

Table 1: Synthesis of Naphthalimide Derivatives from this compound and Amines

| This compound Derivative | Amine | Solvent | Conditions | Product | Yield | Reference |

| This compound | N,N-Dimethylethylenediamine | DMF | 100°C, 5 h | N-[2-(Dimethylamino)ethyl]-naphthalimide | 87.3% | acs.org |

| 3-Nitro-1,8-naphthalic anhydride | 2-Ethylhexylamine | NMP/Acetic Acid (1:1) | 120°C, 30 min | N-(2-Ethylhexyl)-3-nitro-1,8-naphthalimide | — | mdpi.com |

| 4-Chloro-1,8-naphthalic anhydride | 4-Aminobenzoate | 1,4-Dioxane or 2-Methoxyethanol | Reflux, 24 h | 4-Chloro-N-aryl derivative | 77% | rsc.org |

| 4-Bromo-1,8-naphthalic anhydride | n-Butylamine | Ethanol | Reflux, 12 h | N-n-Butyl-4-bromo-1,8-naphthalimide | 70% | nih.gov |

| This compound | p-Phenylenediamine (B122844) | DMSO | Reflux, 18-22 h | N-(4-aminophenyl)-1,8-naphthalimide | — | semanticscholar.orgaip.org |

Introduction of Halogen, Nitro, Amino, and Acetyl Groups

The functionalization of the this compound core can be achieved by introducing various substituents, such as halogens, nitro groups, amino groups, and acetyl groups. These modifications are crucial for tuning the electronic and photophysical properties of the resulting derivatives.

Halogenation: Direct halogenation of this compound can introduce bromine or chlorine atoms onto the naphthalene (B1677914) ring. mdpi.com Bromination is generally more selective than chlorination and can be controlled to produce tribromo or tetrabromo derivatives depending on the reaction conditions. mdpi.com For instance, 4-bromo-1,8-naphthalic acid anhydride can be synthesized by brominating the di-alkali metal salt of 1,8-naphthalic acid in an aqueous solution with an alkali metal bromide or molecular bromine in the presence of a hypohalite at a pH between 6.5 and 9.5. google.com

Nitration: The introduction of a nitro group is a common strategy for creating precursors for further functionalization. smolecule.com Nitration of this compound is typically carried out using a mixture of concentrated sulfuric acid and a nitrating agent like sodium nitrate (B79036) at room temperature. mdpi.commdpi.com This method can produce 3-nitro-1,8-naphthalic anhydride in high yields. mdpi.com The resulting nitro derivatives serve as key intermediates for the synthesis of amino-substituted compounds.

Amination: Amino groups are often introduced by the reduction of nitro derivatives. For example, 4-nitro-1,8-naphthalic anhydride can be reduced to 4-amino-1,8-naphthalic anhydride using reagents like SnCl₂·2H₂O in an acidic medium or through catalytic hydrogenation. Another route to amino derivatives involves the nucleophilic substitution of a halogen atom. 4-Halogeno-1,8-naphthalic anhydrides react with primary or secondary amines to yield 4-amino-substituted products. capes.gov.brgoogle.com

Acetylation: The acetyl group, an electron-withdrawing group, can be introduced at the 4-position of the this compound core to modulate its electronic properties. One method involves the lithiation of this compound with LDA at low temperatures, followed by quenching with acetyl chloride, which selectively functionalizes the 4-position with a reported yield of 70%.

Table 2: Functionalization of the this compound Core

| Functional Group | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Nitro | This compound | NaNO₃, conc. H₂SO₄, room temp. | 3-Nitro-1,8-naphthalic anhydride | 84% | mdpi.com |

| Bromo | This compound | NBS, conc. H₂SO₄, room temp. | 3-Bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride | — | mdpi.com |

| Amino | 4-Nitro-1,8-naphthalic anhydride | SnCl₂·2H₂O, HCl/ethanol | 4-Amino-1,8-naphthalic anhydride | 77% | |

| Acetyl | This compound | LDA, acetyl chloride, -78°C | 4-Acetyl-1,8-naphthalic anhydride | 70% |

Grafting onto Polymeric Chains (e.g., Chitosan)

1,8-naphthalimide (B145957) derivatives can be grafted onto polymeric backbones, such as chitosan (B1678972), to create functional materials with enhanced properties like improved light fastness and water solubility. psu.edu Chitosan, a biocompatible and biodegradable polymer, provides a suitable scaffold for the attachment of naphthalimide moieties. psu.edunih.gov

The synthesis can involve the reaction of chitosan with a pre-functionalized naphthalimide derivative. For example, a 1,8-naphthalimide derivative can be grafted onto chitosan via substitution and amidation reactions involving 4-bromo-N-(2-aminoethyl)-1,8-naphthalimide and 4-bromo-1,8-naphthalic anhydride. psu.eduscientific.net Another approach involves the reaction of N-naphthaloyl chitosan, prepared from chitosan and 4-bromo-1,8-naphthalic anhydride, with other molecules. nih.govresearchgate.net The C-2-amino group of chitosan can also be used to directly react with 1,8-naphthalimide derivatives. mdpi.com

Formation of Azo Compounds

Azo compounds containing the 1,8-naphthalimide moiety are synthesized for their applications as dyes. aip.orgaip.orgsemanticscholar.org The synthesis typically begins with the preparation of an amino-functionalized naphthalimide derivative. This is achieved by reacting this compound with an aromatic diamine, such as p-phenylenediamine or benzidine, to form an N-aryl-1,8-naphthalimide with a free amino group. semanticscholar.orgaip.orgaip.orgsemanticscholar.org

This amino-substituted naphthalimide is then converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). semanticscholar.org Subsequently, the diazonium salt undergoes a coupling reaction with a phenol (B47542) derivative in an alkaline medium to produce the final azo dye. semanticscholar.orgaip.orgaip.orgsemanticscholar.org Another strategy involves the condensation of this compound with an amino-substituted sulfonic acid, like γ-acid, followed by coupling with a diazotized amine. jst.go.jp

Incorporation of Polymerizable Moieties

To create polymeric materials with integrated naphthalimide units, polymerizable functional groups can be incorporated into the 1,8-naphthalimide structure. This allows the naphthalimide derivative to act as a monomer in polymerization reactions. researchgate.netsioc-journal.cn

Vinylbenzene and Acrylic Acid Derivatives

The introduction of polymerizable groups like vinylbenzene or acrylic acid derivatives onto the naphthalimide scaffold enables the formation of copolymers with monomers such as acrylonitrile (B1666552) or styrene. researchgate.netresearchgate.net These polymerizable naphthalimide derivatives can be synthesized from starting materials like 4-nitro-1,8-naphthalic anhydride or 4-bromo-1,8-naphthalic anhydride. researchgate.netsioc-journal.cn The synthesis involves a series of reactions including imination with aromatic amines, nucleophilic substitution with an aliphatic amine, and finally, esterification with acrylic acid chlorides to introduce the polymerizable moiety. researchgate.netsioc-journal.cn For instance, N-allyl-4-(N-2'-hydroxyethyl)amino-1,8-naphthalimide is a fluorophore that can be copolymerized. researchgate.net Similarly, naphthalimide derivatives containing methacrylate (B99206) moieties have been synthesized to act as pH sensor monomers. nih.gov

Norbornene Scaffold for Ring-Opening Metathesis Polymerization (ROMP)

The derivatization of this compound extends into advanced polymer chemistry through the incorporation of a polymerizable norbornene scaffold, enabling the synthesis of functional polymers via Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the creation of polymers with controlled molecular weights and narrow polydispersity indices (PDI), where the naphthalimide unit is pendant to the main polymer chain. mdpi.comresearchgate.netresearchgate.net

The general strategy involves the synthesis of a monomer by functionalizing a norbornene derivative with a naphthalimide moiety. This is typically achieved by reacting this compound or its substituted analogues with a norbornene molecule bearing a primary amine group. researchgate.net The resulting naphthalimide-functionalized norbornene monomer can then be polymerized using a suitable catalyst, most commonly a well-defined ruthenium-based catalyst such as Grubbs' catalysts (e.g., Grubbs 3rd generation). researchgate.net This polymerization is a "living" process, which allows for the synthesis of well-defined block copolymers by sequential monomer addition. researchgate.net20.210.105

The resulting polynorbornenes feature the bulky, photophysically active naphthalimide groups as side chains. These materials often exhibit good film-forming properties and bright fluorescence, making them suitable for various optoelectronic applications. researchgate.net For instance, copolymers can be created by polymerizing the naphthalimide-functionalized monomer with other comonomers, allowing for precise tuning of the material's bulk properties, such as the glass transition temperature (Tg). researchgate.net

Research has demonstrated the synthesis of various naphthalimide-functionalized norbornene monomers and their subsequent polymerization. For example, highly fluorescent (2-alkyl)-1H-benzo[de]isoquinoline-1,3(2H)-diones (naphthalimides) with a polymerizable norbornene scaffold have been successfully polymerized. researchgate.net The optical properties of these polymers are very similar to those of the free dye monomers in solution. researchgate.net

| Monomer/Polymer | Synthetic Approach | Catalyst | Resulting Polymer Characteristics | Research Finding |

| Naphthalimide-functionalized norbornene | Reaction of amino-functionalized norbornene with 4-substituted-1,8-naphthalic anhydrides. | Grubbs 3rd Generation (M31) | Living polymerization, good film-forming properties, bright fluorescence. researchgate.net | Copolymers with varying dye loads were synthesized, allowing for the tuning of thermal properties like glass transition temperature. researchgate.net |

| Poly(norbornene-methylamine) | ROMP of an amino-protected monomer, 5-norbornene-2-(N-methyl)-phthalimide, followed by deprotection. | Hoveyda-Grubbs 2nd catalyst | Controllable molecular weight and narrow polydispersity index (PDI) (~1.10). mdpi.com | Provides a strategy to synthesize polymers with free amine groups and controllable structures via ROMP, analogous to naphthalimide functionalization. mdpi.com |

| Dye-functionalized Terpolymers | Copolymerization of naphthalimide-functionalized norbornene (emitter) with a sensitizer-functionalized norbornene and a matrix monomer (N-DME). | Grubbs 3rd Generation (M31) | Terpolymers with defined architectures (statistical, block). rsc.org | Investigated the influence of polymer architecture on triplet-triplet annihilation (TTA) efficiency for light up-conversion applications. rsc.org |

Silica (B1680970) Modification

The modification of silica surfaces with 1,8-naphthalimide derivatives is a prominent strategy for developing advanced functional materials, particularly for fluorescent sensors and optical devices. rsc.orgrsc.orgresearchgate.net The high fluorescence quantum yield, photostability, and sensitivity of the naphthalimide fluorophore to its local environment make it an ideal candidate for grafting onto silica supports, including nanoparticles, mesoporous silica (like SBA-15), and aerogels. rsc.orgacs.org

The most common method for covalent attachment involves a two-step process. First, the silica surface is functionalized with amine groups, typically by treating it with an aminosilane (B1250345) coupling agent such as 3-aminopropyltriethoxysilane (B1664141) (APTES). acs.orggoogle.com.na In the second step, this amine-modified silica is reacted with this compound or one of its derivatives. The amine groups on the silica surface react with the anhydride to form a stable imide bond, covalently grafting the naphthalimide moiety onto the silica framework. acs.orgdntb.gov.ua

This surface functionalization creates hybrid organic-inorganic materials that combine the robust, high-surface-area nature of silica with the unique optical properties of the naphthalimide chromophore. rsc.org These materials have been successfully employed as bifunctional fluorescent sensors for the detection and adsorption of metal ions, such as Cu²⁺, in aqueous solutions. rsc.orgrsc.org The interaction of the target ion with the naphthalimide unit can lead to a change in fluorescence (quenching or enhancement), providing a detectable signal. rsc.org Furthermore, by co-condensing tetraethylorthosilicate (TEOS) with a naphthalimide-containing organosilane, it is possible to incorporate the chromophore directly into the bulk silica structure, creating highly fluorescent mesoporous organosilicas. acs.org

| Silica Type | Functionalization Method | Naphthalimide Precursor | Application | Research Finding |

| Silica Nanoparticles | Amine functionalization with APTES followed by reaction with a naphthalimide derivative. | N-(2-aminoethyl)amino-propyl-functionalized naphthalimide | Bifunctional fluorescent sensor for Cu²⁺ detection and adsorption. rsc.orgrsc.org | The nanosensor showed excellent fluorescence sensitivity and selectivity for Cu²⁺ and could be easily recovered and regenerated. rsc.orgrsc.org |

| Mesoporous Silica (SBA-15) | Co-condensation of TEOS with N-(3-(triethoxysilyl)propyl)-1,8-naphthalimide (TEPNI). | N-(3-(triethoxysilyl)propyl)-1,8-naphthalimide | Host for Förster Resonance Energy Transfer (FRET) studies. acs.org | The material served as a fluorescent donor host, with optical properties tunable by chromophore density. FRET to an acceptor dye doped in the pores was demonstrated. acs.org |

| Silica Aerogels | Hydrolytic condensation of naphthalimide derivatives with silane (B1218182) coupling agents (e.g., MTMS). | 4-dimethylamino-2-(3-(triethoxysilyl)propyl)-1,8-naphthalimide | Dynamic fluorescent materials for information encryption. acs.org | Encapsulating a photochromic spiropyran into the naphthalimide-functionalized aerogel allowed for dynamic control of emission via a FRET process. acs.org |

| Dense Nanosilica | Grafting onto amine-modified silica surfaces. | Derivatives of this compound | Luminescent materials. dntb.gov.ua | Investigated the grafting of naphthalic anhydride derivatives onto amine-modified nanosilica and their resulting luminescent performance. dntb.gov.ua |

Advanced Functionalization for Tunable Properties

The electronic and photophysical properties of 1,8-naphthalimide are not static; they can be precisely tuned through strategic functionalization of the aromatic core. By introducing substituents with specific electronic or steric characteristics, a vast library of derivatives with tailored absorption, emission, and energy transfer properties can be synthesized from the this compound precursor. researchgate.netrsc.org

Electron-Withdrawing and Electron-Donating Substituents

A powerful strategy for modulating the optoelectronic properties of 1,8-naphthalimide involves the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the naphthalene ring system. rsc.orgscholaris.ca This functionalization creates a "push-pull" system, where the substituent (the "push" or "pull" component) interacts with the electron-deficient dicarboximide moiety, influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org This alteration of the HOMO-LUMO gap directly impacts the molecule's absorption and emission characteristics. rsc.org

The C-4 position is a particularly effective site for substitution. rsc.orgbeilstein-journals.org

Electron-Donating Groups (EDGs): Introducing EDGs such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups at the C-4 position typically leads to a significant bathochromic (red) shift in both the absorption and emission spectra. rsc.orgekb.eg This shift is attributed to a more pronounced intramolecular charge transfer (ICT) character in the excited state, which lowers the energy of the excited state. ekb.egacs.org For example, 4-amino-1,8-naphthalimides are characteristically yellow and exhibit green fluorescence, whereas derivatives with alkoxy groups are often colorless with blue fluorescence. beilstein-journals.org

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as a nitro group (-NO₂), also profoundly affects the photophysical properties. ekb.eg For instance, 4-nitro-1,8-naphthalimide exhibits weak emission compared to its amino-substituted counterpart due to different energy level mixing. ekb.eg Combining different EWGs, such as nitro and bromo groups, allows for the synthesis of important chemical building blocks for further functionalization. mdpi.com The use of strong EWGs is a key strategy in designing novel organic semiconductors with tunable optoelectrochemical properties. rsc.org

This ability to tune properties by simply varying substituents allows for the rational design of naphthalimide-based molecules for specific applications, from fluorescent probes to organic electronics. researchgate.netrsc.org

| Substituent at C-4 | Group Type | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Key Finding |

| -NH₂ (Amino) | EDG | Red-shifted, strong ICT band. beilstein-journals.orgekb.eg | Red-shifted, typically green fluorescence with high quantum yield. beilstein-journals.org | The strong electron-donating nature creates a pronounced push-pull system, leading to significant solvatochromism. acs.org |

| -OR (Alkoxy) | EDG | Absorption in UV/blue region. | Blue fluorescence. beilstein-journals.org | Weaker donor compared to -NH₂, resulting in a smaller red shift. |

| -Cl (Chloro) | EWG | Absorption maxima around 341-345 nm. beilstein-journals.org | Fluorescence maxima around 397-401 nm (blue). beilstein-journals.org | Halogen derivatives serve as key precursors for further functionalization via cross-coupling reactions. mdpi.com |

| -NO₂ (Nitro) | EWG | Red-shifted absorption compared to unsubstituted naphthalimide. ekb.eg | Very weak emission or non-fluorescent due to mixing of energy levels. ekb.eg | Acts as a strong electron acceptor, significantly lowering LUMO energy levels. rsc.orgacs.org |

| Aryl groups | Varies (EDG/EWG) | Tunable based on the electronic nature of the aryl substituent. scholaris.ca | Quantum yields and ICT character depend on the aryl group and its substitution position (C-3 vs. C-4). scholaris.ca | Allows for detailed structure-property relationship studies by varying donor strength of the attached aryl group. scholaris.ca |

Steric Tuning for Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to a ground-state acceptor chromophore through long-range dipole-dipole interactions. nih.gov The efficiency of this process is acutely sensitive to the distance between the donor and acceptor (typically in the 1-10 nm range) and the overlap between the donor's emission spectrum and the acceptor's absorption spectrum. nih.govrsc.org 1,8-Naphthalimide derivatives are frequently employed as excellent energy donors in FRET systems due to their high fluorescence quantum yields and photostability. acs.orgrsc.org

Steric hindrance is a critical tool for tuning FRET efficiency. By strategically designing the molecular architecture that links the naphthalimide donor to an acceptor, the distance and relative orientation between the two can be precisely controlled. Introducing bulky groups either on the linker or on the chromophores themselves can enforce a specific conformation, thereby modulating the donor-acceptor distance and, consequently, the FRET efficiency. rsc.orgfrontiersin.org

For example, in bi-chromophoric systems where a naphthalimide donor is covalently linked to an acceptor (e.g., another naphthalimide derivative, rhodamine, or perylenediimide), the nature of the spacer dictates the degree of energy transfer. acs.orgrsc.orgjlu.edu.cn A rigid or sterically demanding linker can hold the donor and acceptor at an optimal distance for efficient FRET, while a flexible linker might allow for conformations that quench fluorescence through other pathways or reduce FRET. In some designs, FRET is intentionally inhibited by the initial molecular structure and is "turned on" only after a specific chemical reaction or conformational change removes a steric block or brings the chromophores closer. nih.govrsc.org This principle is the basis for many FRET-based sensors. For instance, a probe was designed where minimizing steric interactions between a cleavable bond and the bulky naphthalimide was a key consideration for its function. frontiersin.org

| Donor | Acceptor | Linker/System | Steric Tuning Aspect | FRET Outcome |

| Amido-naphthalimide | Amino-naphthalimide | Covalently linked via crown ether moieties. rsc.orgrsc.org | The macrocyclic linker influences the spatial arrangement of the donor and acceptor units. | Significant FRET observed; the process is modulated by the binding of metal ions to the crown ether, which alters the system's electronic properties. rsc.orgrsc.org |

| 1,8-Naphthalimide (covalently bound to silica) | Perylenediimide (PDI) (doped in pores) | Naphthalimide on pore walls of mesoporous silica, PDI in mesochannels. acs.org | Use of a sterically hindered PDI derivative as the acceptor. acs.org | Efficient FRET from the naphthalimide donor to the PDI acceptor, leading to quenching of donor fluorescence and appearance of acceptor emission. acs.org |

| Naphthalimide | Rhodamine B | Linked via an amido linkage. jlu.edu.cn | The system is designed for a conformational change upon analyte binding. | In the absence of Hg²⁺, FRET is minimal. Upon binding, the rhodamine ring opens, its absorption overlaps with naphthalimide emission, and FRET is turned on. jlu.edu.cn |

| Naphthol | Naphthalimide | Linked by different alkyl chains. mdpi.com | The linker length and flexibility control the average distance between the chromophores. | Upon excitation of the naphthol donor, efficient FRET to the naphthalimide acceptor occurs, quenching the donor's fluorescence. mdpi.com |

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Characterization Methodologies

The electronic absorption and emission spectra of 1,8-naphthalic anhydride (B1165640) derivatives are characterized by transitions within the conjugated naphthalene (B1677914) ring system. The parent compound, 1,8-naphthalic anhydride, is generally colorless and exhibits weak fluorescence. scilit.com However, the introduction of substituents, particularly electron-donating groups at the C-4 position, dramatically alters its photophysical properties. ekb.egrsc.org These substitutions can lead to compounds that are yellow and display strong green fluorescence.

For instance, derivatives with an amino group at the C-4 position show strong yellow-green fluorescence. ekb.eg The substitution of electron-donating groups like amines or hydroxyl groups into the naphthalene core results in compounds with red-shifted intramolecular charge transfer bands. rsc.org A study on 4-bromo-3-nitro-1,8-naphthalic anhydride showed absorption bands that are dependent on solvent polarity, with a π-π* transition of the naphthalic ring observed around 338 nm in dimethyl sulfoxide (B87167) (DMSO). ekb.eg

Solvatochromism, the change in a substance's color with a change in solvent polarity, is a prominent feature of many this compound derivatives. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. Generally, derivatives with electron-donating substituents exhibit positive solvatochromism, where the absorption and emission peaks undergo a bathochromic (red) shift as solvent polarity increases. researchgate.net

This red shift indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. ekb.egekb.eg For example, the fluorescence maximum of 4-bromo-3-nitro-1,8-naphthalic anhydride shifts from 361 nm in ethanol (B145695) to 378 nm in DMSO, a significant bathochromic shift of 17 nm. ekb.eg Similarly, another study on a 4-piperidinyl derivative documented a shift in the fluorescence maximum from 490 nm in nonpolar cyclohexane (B81311) to 540 nm in polar acetonitrile (B52724). These solvent-dependent shifts are crucial for applications such as environmental probes. ekb.eg

Table 1: Solvatochromic Data for this compound Derivatives

| Compound | Solvent | Absorption Max (λabs max, nm) | Emission Max (λfl max, nm) | Reference |

|---|---|---|---|---|

| 4-bromo-3-nitro-1,8-naphthalic anhydride | Ethanol | 236 | 361 | ekb.eg |

| Butanol | 232 | 370 | ekb.eg | |

| DMSO | 338 | 378 | ekb.eg | |

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | Cyclohexane | 391 | 490 | |

| Toluene | 401 | 500 | ||

| CHCl3 | 415 | 519 | ||

| THF | 405 | 523 | ||

| CH2Cl2 | 414 | 528 | ||

| Ethanol | 417 | 535 | ||

| Acetonitrile | 412 | 540 |

The significant solvatochromic shifts observed in substituted 1,8-naphthalic anhydrides are a hallmark of an excited state with intramolecular charge transfer (ICT) character. ekb.egscholaris.ca This ICT occurs from an electron-donating group (the "push" component) to the electron-withdrawing anhydride or imide core (the "pull" component). ekb.egrsc.org The presence of electron-donating groups at the C-4 or C-5 positions is particularly effective in creating this "push-pull" system. ekb.eg

In 4-bromo-3-nitro-1,8-naphthalic anhydride, a broad absorption band at 338 nm was assigned to the ICT character. ekb.eg The combination of the electron-withdrawing imide core and the planar naphthalimide structure facilitates this charge transfer. ekb.eg Theoretical studies using Density Functional Theory (DFT) have confirmed that the low-energy absorption bands in these systems primarily exhibit (π → π*) charge-transfer character from the aryl substituents to the anhydride core. rsc.org This ICT nature is fundamental to their pronounced solvatochromic behavior and high sensitivity to the local environment. rsc.orgrsc.org

Fluorescence spectroscopy is a powerful tool for investigating this compound and its derivatives, which are known for their high fluorescence efficiency and photostability. ekb.eg The fluorescence properties are highly sensitive to substitution on the naphthalene ring and the surrounding solvent environment. ekb.egresearchgate.net Unsubstituted this compound is only weakly fluorescent, but derivatives with amino groups, especially at the C-4 position, can be strongly emissive. scilit.com These compounds are widely used as fluorescent probes, markers, and in materials science due to their bright emission and environmental sensitivity. ekb.egasianpubs.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent compounds. For this compound derivatives, the quantum yield is strongly influenced by both molecular structure and solvent polarity. researchgate.net The parent this compound has a quantum yield of 0.32 in acetonitrile. photochemcad.com

For substituted derivatives, a significant trend is the decrease in quantum yield with increasing solvent polarity. mdpi.com This is often attributed to the stabilization of the polar ICT state in polar solvents, which can open up non-radiative decay pathways. For example, the quantum yield of 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a high 75% in nonpolar solvents like cyclohexane and toluene, but it dramatically decreases to approximately 10% in polar ethanol. This "on-off" switching behavior in response to polarity is highly desirable for sensor applications. nih.gov

Table 2: Fluorescence Quantum Yield (ΦF) Data for this compound and Derivatives

| Compound | Solvent | Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| This compound | Acetonitrile | 0.32 | photochemcad.com |

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | Cyclohexane/Toluene | 0.75 ± 0.10 | |

| Ethanol | ~0.10 |

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter provides dynamic information about the excited state processes. Techniques such as time-correlated single-photon counting (TCSPC) are used for these measurements. rsc.org

For derivatives of this compound, the fluorescence lifetime can also be sensitive to the solvent environment, complementing quantum yield and solvatochromism data. ekb.eg In a study of 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, the fluorescence lifetime was found to be approximately 7 ns in nonpolar solvents, which is typical for this class of dyes. Analysis of fluorescence lifetimes helps to distinguish between static and dynamic quenching mechanisms and provides deeper insight into the deactivation pathways of the ICT excited state. ekb.eg

Stokes Shift Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound and its derivatives.

¹H NMR: The ¹H NMR spectrum of this compound itself is relatively simple due to the molecule's symmetry. However, for its numerous derivatives, the chemical shifts and coupling constants of the aromatic protons provide a wealth of information about the substitution pattern on the naphthalene core. For example, in various substituted 1,8-naphthalimide (B145957) derivatives, the aromatic protons typically appear as multiplets in the range of δ 6.71–9.33 ppm. mdpi.comresearchgate.net Protons of alkyl or other side chains attached to the imide nitrogen or the aromatic ring will have characteristic shifts. For instance, methyl protons on a side chain have been observed around δ 2.24 ppm, while methylene (B1212753) protons adjacent to the imide nitrogen often appear around δ 4.12-4.38 ppm. mdpi.comfrontiersin.org

¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. The carbonyl carbons of the anhydride or imide group are particularly characteristic, appearing at low field (downfield), typically in the range of δ 158–167 ppm. mdpi.comrsc.org The aromatic carbons give rise to a series of signals between approximately δ 98 and 153 ppm, with the specific shifts being sensitive to the nature and position of substituents. mdpi.comrsc.org

³¹P NMR: While not applicable to this compound itself, ³¹P NMR is a valuable tool for studying derivatives that incorporate phosphorus-containing moieties. For example, in studies of naphthalimide derivatives designed as photoactive redox units, a derivative containing a phosphoric acid group was investigated. researchgate.net The ³¹P NMR signals would be essential for characterizing the chemical environment of the phosphorus atom in such compounds.

Table 2: Representative NMR Data for a 1,8-Naphthalimide Derivative Derivative: 3-bromo-6-nitro-N-dibutyl-1,8-naphthalimide

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H | 8.81 (d), 8.70 (d), 8.33 (d), 8.22 (d), 4.35 (t), 4.33 (t), 1.74–1.82 (m), 1.43–1.52 (m), 0.99 (t), 0.98 (t) | mdpi.com |

| ¹³C | 166.91, 166.79, 145.28, 136.26, 135.42, 134.79, 133.01, 132.67, 128.80, 126.71, 123.14, 121.70, 66.34, 66.26, 30.65, 19.32, 13.88 | mdpi.com |

This table is illustrative. Chemical shifts are dependent on the solvent and specific substitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The most characteristic feature in the FT-IR spectrum of this compound is the pair of strong carbonyl (C=O) stretching bands, which arise from the symmetric and asymmetric stretching of the two carbonyl groups in the anhydride moiety. msu.eduspcmc.ac.in

For cyclic anhydrides like this compound, these two bands are typically observed in the regions of 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹. spectroscopyonline.com In cyclic anhydrides, the lower frequency band is generally the more intense of the two. msu.eduspcmc.ac.inlibretexts.org For example, a substituted this compound derivative showed C=O stretching bands at 1778 and 1732 cm⁻¹. ekb.egresearchgate.net Conjugation can lower these frequencies. msu.edulibretexts.org

Other important bands include:

C-O-C stretching: Anhydrides also show strong C-O-C stretching vibrations. For cyclic anhydrides, bands can appear in the 1300-1175 cm⁻¹ and 950-910 cm⁻¹ regions. spcmc.ac.in

Aromatic C=C stretching: These bands are typically found in the 1600–1570 cm⁻¹ region. ekb.egresearchgate.net